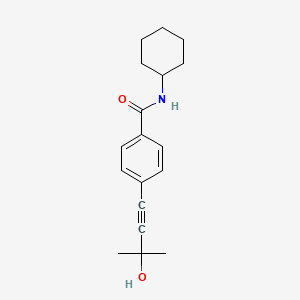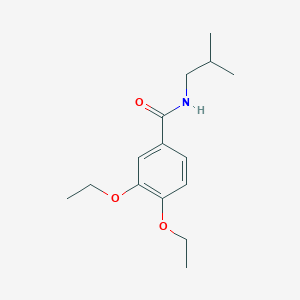![molecular formula C13H13N3O2 B5807551 6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione involves complex reactions. For instance, 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one undergoes aerial oxidation to yield various oxidation products, showcasing the intricate pathways involved in synthesizing triazine derivatives (Collins, Hughes, & Johnson, 1999).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant double bond character and reveals how substitution and the molecular framework influence the overall molecular architecture. For example, X-ray diffraction studies have confirmed the structure of various substituted triazine derivatives, highlighting the impact of molecular modifications on the compound's properties (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can be complex and varied. For example, unexpected formation of 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-[1,2,4]triazine-2,7-dione derivatives through condensation reactions demonstrates the compound's reactivity and the potential for diverse chemical transformations (Kravchenko, Vasilevskii, Gazieva, & Nelyubina, 2015).
Physical Properties Analysis
The physical properties, including the crystalline and molecular structure, of compounds similar to this compound, have been analyzed through various spectroscopic and crystallographic methods. These analyses reveal the influence of substituents on the molecule's conformation and electron distribution, contributing to our understanding of its physical characteristics (Davydov, Sokol, Balebanova, Shklyaev, Zakharov, Kuznetsov, & Zaitsev, 1995).
Chemical Properties Analysis
The chemical properties of this compound derivatives are influenced by their structural features. Studies on similar compounds have demonstrated their reactivity, particularly in oxidation reactions and nucleophilic displacements, which are critical for understanding the chemical behavior and potential applications of these molecules (Sami, Dorr, Sólyom, Alberts, Iyengar, & Remers, 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target tubulin polymerization , which plays a crucial role in cell division and is a common target for antitumor drugs.
Mode of Action
Similar compounds have been shown to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis.
Result of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity . The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which are key mechanisms in antitumor activity.
Propiedades
IUPAC Name |
6,6-dimethyl-7H-[1,3,5]triazino[2,1-a]isoquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2)7-8-5-3-4-6-9(8)10-14-11(17)15-12(18)16(10)13/h3-6H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWUQLKQBLAZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NC(=O)NC(=O)N31)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

